molecular formula C21H27Cl2N5O4 B1204906 Teloxantrone hydrochloride CAS No. 123830-79-5

Teloxantrone hydrochloride

Cat. No.: B1204906
CAS No.: 123830-79-5
M. Wt: 484.4 g/mol
InChI Key: YPKURCRDOQMMLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of teloxantrone hydrochloride involves the modification of basic side chains at C-5 and A-ring hydroxylation . The industrial production methods for this compound are not extensively detailed in the available literature, but it generally involves complex organic synthesis techniques typical of antineoplastic agents.

Biological Activity

Teloxantrone hydrochloride, also known as CI-937 or DUP 937, is an anthrapyrazole compound that has garnered attention for its potent antineoplastic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to intercalate into DNA and inhibit topoisomerase II, a critical enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in cytotoxic effects on rapidly dividing cancer cells. The molecular formula of this compound is C21H29Cl2N5O5C_{21}H_{29}Cl_2N_5O_5 with a molecular weight of 502.39 g/mol .

Mechanism of Action:

  • DNA Intercalation: Teloxantrone inserts itself between DNA base pairs, distorting the DNA structure and hindering replication.
  • Topoisomerase II Inhibition: By inhibiting this enzyme, teloxantrone prevents the necessary unwinding of DNA strands required for replication and transcription .

Biological Activity

Teloxantrone exhibits significant biological activity against various cancer cell lines. Its potency has been evaluated through numerous studies, highlighting its efficacy as a chemotherapeutic agent.

Cytotoxicity Studies

In vitro studies have demonstrated that teloxantrone has considerable cytotoxic effects across different cancer types. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for teloxantrone against various cancer cell lines:

Cell Line IC50 (μM)
Human breast carcinoma0.1 - 45.2
Head and neck squamous cell carcinoma0.1 - 45.2
Leukemia0.1 - 45.2
Chinese hamster ovary cells0.1 - 45.2

These values indicate that teloxantrone is effective at low concentrations, making it a promising candidate for cancer treatment .

Clinical Studies

Teloxantrone has been the subject of several clinical trials assessing its efficacy in treating various cancers, including colorectal carcinoma and breast cancer.

Case Study: Colorectal Carcinoma

A Phase II clinical trial investigated the effectiveness of teloxantrone in patients with colorectal carcinoma. The study reported modest response rates, with some patients achieving partial remissions .

Case Study: Breast Cancer

In another study focusing on breast cancer, teloxantrone was evaluated alongside other anthrapyrazole compounds. Results indicated that while it showed activity against breast cancer cells, the overall response rate was modest compared to other established treatments .

Comparison with Other Anthrapyrazoles

Teloxantrone shares similarities with other anthrapyrazole compounds such as mitoxantrone and losoxantrone in terms of mechanism and biological activity. However, structural variations affect their potency and side effects:

Compound Mechanism Potency Side Effects
TeloxantroneDNA intercalation, Topo II inhibitionModerateMyelosuppression
MitoxantroneDNA intercalationHighMyelosuppression, Mucositis
LosoxantroneDNA intercalationVery HighLess cardiotoxic than doxorubicin

Properties

CAS No.

123830-79-5

Molecular Formula

C21H27Cl2N5O4

Molecular Weight

484.4 g/mol

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride

InChI

InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H

InChI Key

YPKURCRDOQMMLW-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

Synonyms

CI 937
CI-937
Dup 937
Dup-937
teloxantrone
teloxantrone hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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